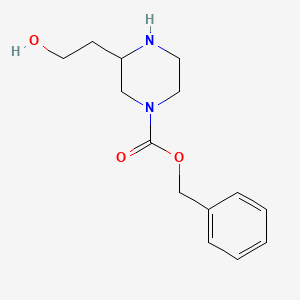
Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate can be achieved through various methods. One common approach involves the reaction of piperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of benzyl 3-(2-oxoethyl)piperazine-1-carboxylate.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The hydroxyl and carboxylate groups play a crucial role in its binding affinity and specificity. The compound may influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(Benzyloxycarbonyl)piperazine: Similar structure but lacks the hydroxyethyl group.
1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the benzyl group.
1-(4-Methoxyphenyl)piperazine: Contains a methoxyphenyl group instead of a benzyl group.
Uniqueness: Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is unique due to the presence of both benzyl and hydroxyethyl groups. This combination enhances its versatility in chemical reactions and its potential biological activity. The dual functional groups allow for diverse modifications and applications in various fields .
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c17-9-6-13-10-16(8-7-15-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,15,17H,6-11H2 |
InChI Key |
NBZUUANEHQISLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)CCO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















